4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide
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Overview
Description
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide typically involves the formation of the imidazole ring followed by the introduction of the butanamide moiety. One common method is the condensation of an imidazole derivative with a suitable butanamide precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered chemical properties.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Another imidazole derivative with different functional groups.
4-(1H-Imidazol-1-yl)butan-1-amine: A structurally similar compound with a different amine group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(methylamino)butanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)2-4-12-5-3-11-6-12/h3,5-7,10H,2,4H2,1H3,(H2,9,13) |
InChI Key |
HRRSIAPGZGLSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
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